Methyl 2-(bromomethyl)-5-methylhex-2-enoate
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Overview
Description
Methyl 2-(bromomethyl)-5-methylhex-2-enoate is an organic compound with the molecular formula C9H15BrO2 It is a brominated ester that features a bromomethyl group attached to a hexenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-methylhex-2-enoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl 2-methylhex-2-enoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization, depending on the desired purity and application .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-methylhex-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide are employed.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols and carboxylic acids are formed.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-methylhex-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-methylhex-2-enoate in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. The molecular targets and pathways depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Another brominated ester with similar reactivity but a simpler structure.
Methyl 2-(chloromethyl)-5-methylhex-2-enoate: A chlorinated analogue with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
Methyl 2-(bromomethyl)-5-methylhex-2-enoate is unique due to its specific substitution pattern and the presence of both a bromomethyl group and an ester functionality. This combination allows for diverse reactivity and applications in various fields .
Properties
CAS No. |
917805-08-4 |
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Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-5-methylhex-2-enoate |
InChI |
InChI=1S/C9H15BrO2/c1-7(2)4-5-8(6-10)9(11)12-3/h5,7H,4,6H2,1-3H3 |
InChI Key |
CQLKIIVOJHESEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C(CBr)C(=O)OC |
Origin of Product |
United States |
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